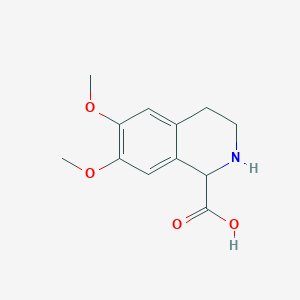

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Vue d'ensemble

Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines, which are widely distributed in nature as alkaloids. These compounds are known for their diverse biological activities and are employed in medicinal chemistry for the development of various therapeutic agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

A simple and convenient synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction is further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for larger-scale production with appropriate modifications to the reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the carboxylic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Applications De Recherche Scientifique

Biological Activities

The biological activities of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are noteworthy:

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit the activity of certain enzymes such as catechol-O-methyltransferase (COMT), which is significant in the treatment of Parkinson’s disease. This inhibition can lead to increased levels of catecholamines in the brain, potentially alleviating symptoms associated with this neurodegenerative disorder .

- Antiviral Properties : In vitro studies have shown that derivatives of tetrahydroisoquinoline can act as inhibitors against viral polymerases. This suggests potential applications in developing antiviral medications .

Therapeutic Potential

The therapeutic implications of this compound are diverse:

- Parkinson’s Disease Treatment : Due to its role as a COMT inhibitor, this compound may serve as a promising candidate for treating Parkinson's disease. Its ability to modulate neurotransmitter levels could enhance dopaminergic signaling in patients .

- Antibacterial Applications : The compound has shown potential in inhibiting New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacterial strains. This positions it as a candidate for developing new antibacterial agents .

Case Studies

Several studies have documented the synthesis and application of this compound:

Mécanisme D'action

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with various molecular targets and pathways. It has been shown to exert antiproliferative effects on hepatocellular carcinoma by modulating metabolic pathways and restoring normal liver tissue architecture . The compound’s effects are mediated through its interaction with cellular enzymes and receptors, leading to alterations in cellular metabolism and signaling pathways .

Comparaison Avec Des Composés Similaires

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be compared with other similar compounds such as:

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, which may affect its biological activity and chemical reactivity.

1,2,3,4-Tetrahydroisoquinoline: Lacks both methoxy groups and the carboxylic acid group, resulting in different chemical properties and biological activities.

The presence of methoxy groups and the carboxylic acid moiety in this compound contributes to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Activité Biologique

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (commonly referred to as DMTHIQ) is a compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

- Chemical Formula : CHNO

- Molecular Weight : 237.255 g/mol

- IUPAC Name : 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- CAS Number : Not Available

Antiviral Properties

Research indicates that DMTHIQ exhibits antiviral activity by inhibiting the polymerase acidic (PA) endonuclease domain of influenza viruses. This suggests its potential as a therapeutic agent in treating influenza infections .

Inhibition of Enzymatic Activity

DMTHIQ has been shown to effectively inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacterial pathogens. This inhibition could make DMTHIQ a candidate for developing new antibacterial agents .

Neuroprotective Effects

The compound is also noted for its neuroprotective properties. It acts as a peripheral catechol-O-methyltransferase inhibitor (COMTI), which may be beneficial in treating neurodegenerative diseases such as Parkinson’s disease. This mechanism is particularly relevant given the role of COMT in dopamine metabolism .

Synthesis and Derivatives

The synthesis of DMTHIQ has been achieved through several methods, including the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. These synthetic routes allow for the production of both enantiomers of the compound, which may exhibit differing biological activities .

Study on Antiviral Activity

In a study published in Molecules, DMTHIQ was evaluated for its ability to inhibit influenza virus replication. The results demonstrated significant antiviral activity at low concentrations, indicating its potential use in antiviral drug development .

Inhibition of NDM-1

A separate study highlighted DMTHIQ's capacity to inhibit NDM-1 effectively, showcasing its potential role in combating antibiotic resistance. The compound was tested against various bacterial strains known to express this enzyme, with promising results .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-9-5-7-3-4-13-11(12(14)15)8(7)6-10(9)17-2/h5-6,11,13H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPCZCANFUBIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480500 | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41143-95-7 | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key chemical reactions used in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?

A1: Two main reactions are employed in the synthesis of this compound:

- Petasis Reaction: This multicomponent reaction forms the morpholinone derivative, a crucial intermediate. This reaction involves a condensation between an amine, a carbonyl compound (aldehyde or ketone), and a boronic acid. [, , ]

- Pomeranz–Fritsch–Bobbitt Cyclization: This classic method constructs the tetrahydroisoquinoline core from the morpholinone derivative obtained in the previous step. It involves the cyclization of a benzylamine derivative with an aldehyde or ketone, followed by an intramolecular ring closure. [, , ]

Q2: Can the stereochemistry of this compound be controlled during synthesis?

A: Yes, the synthesis can be controlled to obtain specific enantiomers. [, ] For example:

- Dynamic kinetic resolution: This enzymatic method utilizes CAL-B or subtilisin Carlsberg to selectively hydrolyze the ethyl ester of the racemic mixture, resulting in high enantiopurity (92–98% ee) for both the (R) and (S) enantiomers. []

- Diastereoselective approach: Employing chiral aminoacetaldehyde acetals in the Petasis reaction allows for the diastereoselective synthesis of the morpholinone derivative, which ultimately leads to the desired enantiomer of the final product with high enantiomeric excess (90% ee). []

Q3: What are the advantages of the described synthetic approaches for this compound?

A3: The described methods offer several advantages:

- Simplicity and Convenience: Both the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization are relatively straightforward to perform, requiring readily available reagents and mild reaction conditions. []

- Stereochemical Control: As mentioned, both enantiomers of this compound can be synthesized with high enantiomeric excess through careful selection of reaction conditions and starting materials. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.